molecular formula C7H6F3N3S B6188478 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene CAS No. 2648938-71-8

2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene

Cat. No.: B6188478
CAS No.: 2648938-71-8
M. Wt: 221.2
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Description

2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the azidomethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene involves its interaction with molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-(trifluoromethyl)thiophene: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-5-(trifluoromethyl)thiophene: Lacks the azidomethyl group.

    2-(Azidomethyl)-3-methylthiophene: Lacks the trifluoromethyl group

Uniqueness

2-(Azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene is unique due to the presence of both the azidomethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2648938-71-8

Molecular Formula

C7H6F3N3S

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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